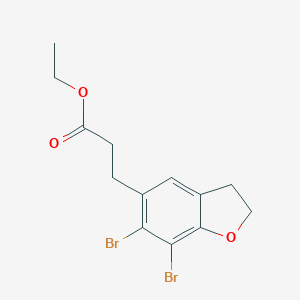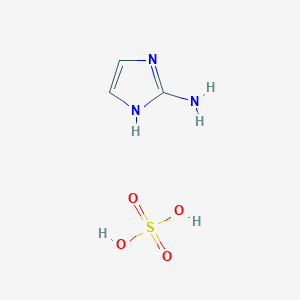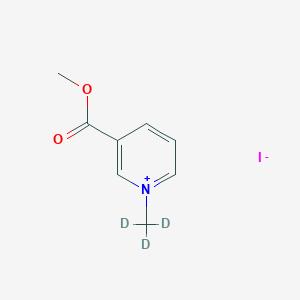
4-羟基去布利索喹
描述
Synthesis Analysis
The synthesis of 4-hydroxydebrisoquine involves the hydroxylation of debrisoquine, which does not have a chiral center. However, the formation of 4-hydroxydebrisoquine introduces an asymmetric carbon center, resulting in two possible enantiomers with R(-) and S(+)-configurations. Research has shown that in extensive metabolizers of debrisoquine, the 4-hydroxylation process leads almost exclusively to the formation of the S(+)-enantiomer of 4-hydroxydebrisoquine, while poor metabolizers show a significant reduction in overall 4-hydroxylation and a decrease in the enantioselectivity of the product formation (Eichelbaum et al., 1988).
Molecular Structure Analysis
The molecular structure of 4-hydroxydebrisoquine features an asymmetric carbon center formed during its synthesis, resulting in R(-) and S(+)-enantiomers. This structural aspect is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs metabolized by the CYP2D6 enzyme, as the enantiomers may exhibit different biological activities.
Chemical Reactions and Properties
4-Hydroxydebrisoquine's chemical properties, including its reactivity and interactions, are influenced by its hydroxyl group and the overall molecular structure. The presence of the hydroxyl group allows for further metabolic transformations, including conjugation reactions that facilitate its excretion. The stereoselectivity observed in its formation suggests that the compound's interactions with enzymes and other molecules are highly specific, affecting its metabolic pathway.
Physical Properties Analysis
The physical properties of 4-hydroxydebrisoquine, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on these properties are not provided in the reviewed literature, these properties are likely to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Properties Analysis
The chemical properties of 4-hydroxydebrisoquine, including its acidity, basicity, and reactivity, are critical for its role as a metabolite in pharmacogenetic studies. The compound's ability to undergo further metabolic transformations, including conjugation reactions, is essential for its elimination from the body. Additionally, the enantioselectivity in its synthesis has implications for its activity and interactions with biological systems.
科学研究应用
药代动力学:4-羟基去布利索喹由于其对映选择性羟基化特性而用于药代动力学研究,特别是在广泛的代谢者中。这一特性使其成为了解不同人群中药物代谢和处置的有用工具 (Cerqueira 等人,2000)(Cerqueira 等人,2000)。
遗传多态性研究:它还用于去布利索喹-斯巴丁类型遗传多态性的研究,帮助了解遗传变异如何影响药物代谢 (Bozkurt 等人,1993)(Bozkurt 等人,1993)。
酶抑制研究:4-羟基去布利索喹有助于了解某些药物对人肝去布利索喹 4-羟化酶(一种对药物代谢至关重要的酶)的抑制机制 (Murray 等人,1983)(Murray 等人,1983)。
分析方法开发:研究人员已经开发了各种分析方法,使用高效液相色谱和气相色谱质谱法来测量生物样品中的 4-羟基去布利索喹,这对于药代动力学和遗传研究至关重要 (Bozkurt 等人,1993; Nakano 和 Inaba,1984)(Bozkurt 等人,1993)(Nakano 和 Inaba,1984)。
了解代谢途径:涉及 4-羟基去布利索喹的研究阐明了不同个体的药物代谢的代谢途径和酶选择性,提供了不同人群中药物反应不同的原因的见解 (Eichelbaum 等人,1988)(Eichelbaum 等人,1988)。
属性
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFURXZANOMQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866753 | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxydebrisoquine | |
CAS RN |
59333-79-8 | |
| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)







![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

